Cas no 568-75-2 (Benz[a]anthracene-7-methanol,12-methyl-)

Benz[a]anthracene-7-methanol,12-methyl- structure
568-75-2 structure
Product Name:Benz[a]anthracene-7-methanol,12-methyl-
CAS No:568-75-2
MF:C20H16O
MW:272.340445518494
CID:371942
PubChem ID:11285
Update Time:2025-04-19

Benz[a]anthracene-7-methanol,12-methyl- Chemical and Physical Properties

Names and Identifiers

    • Benz[a]anthracene-7-methanol,12-methyl-
    • (12-methylbenzo[a]anthracen-7-yl)methanol
    • 7-hydroxymethyl-12-methylbenz(a)anthracene
    • [3H]-7-Hydroxymethyl-12-methylbenz[a]anthracene
    • 12-Hydroxymethyl-7-methylbenz<a>anthracen
    • 12-Methylbenz[a]anthracene-7-methanol
    • 7-(Hydroxymethyl)-12-methylbenz(a)anthracene
    • 7-Hydroxymethyl-12-Dimethylbenzo<a>anthracene
    • 7-Hydroxymethyl-12-methylbenz<a>anthracen
    • BENZ(a)ANTHRACENE-7-METHANOL,12-METHYL
    • BENZ(a)ANTHRACENE-7-METHANOL, 12-METHYL-
    • Benz[a]anthracene-7-methanol, 12-methyl-
    • NS00115899
    • CCRIS 1082
    • Q27156070
    • C19561
    • 12-Methylbenz(a)anthracene-7-methanol
    • CHEBI:82559
    • 7-(Hydroxymethyl)-12-methylbenz[a]anthracene
    • 7-HM-12-MBA
    • L6MWC2VTY9
    • 7-Hydroxymethyl-12-methylbenz[a]anthracene
    • DTXSID20205353
    • FT-0749972
    • BRN 2056478
    • 568-75-2
    • Hydroxymethyl-12-methylbenz-[a]-anthracene, 7-
    • Inchi: 1S/C20H16O/c1-13-15-7-4-5-9-17(15)19(12-21)18-11-10-14-6-2-3-8-16(14)20(13)18/h2-11,21H,12H2,1H3
    • InChI Key: JCBBZYDVQJQMMB-UHFFFAOYSA-N
    • SMILES: OCC1C2C=CC=CC=2C(C)=C2C3C=CC=CC=3C=CC2=1

Computed Properties

  • Exact Mass: 272.12000
  • Monoisotopic Mass: 272.120115
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 1
  • Complexity: 365
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 20.2

Experimental Properties

  • Density: 1.0523 (rough estimate)
  • Melting Point: 162-163 °C
  • Boiling Point: 375.4°C (rough estimate)
  • Flash Point: 225.9°C
  • Refractive Index: 1.6700 (estimate)
  • PSA: 20.23000
  • LogP: 4.94690
Recommended suppliers
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司